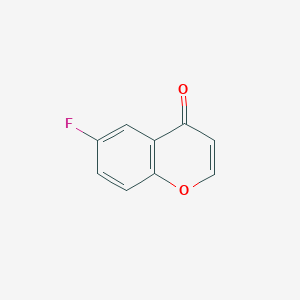

6-Fluorochromone

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Fluorochromone and its derivatives typically involves strategies that incorporate fluorine into the chromone structure. For example, 6-Fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid can be synthesized from p-fluorophenol, with the (R)- and (S)-isomers obtained through the formation of salts with optically active amines (Yang et al., 2005).

Molecular Structure Analysis

The molecular structure of 6-Fluorochromone derivatives has been studied using various spectroscopic techniques. Electronic [UV–Visible] and vibrational [FT-IR] investigation, along with NMR spectroscopic analysis, provides insight into the main vibrational bands and the electronic properties of these molecules, revealing the impact of the fluorine substitution on the chromone core (Erdoğdu et al., 2019).

Chemical Reactions and Properties

Fluorine's introduction to the chromone structure enhances its reactivity and interaction with other molecules. For instance, N-methylbenzylammonium fluorochromate(VI) on silica gel demonstrates selectivity in the oxidation of aryl alcohols to their corresponding aldehydes and ketones, showcasing the unique reactivity of fluorochromone derivatives (Kassaee et al., 2004).

Physical Properties Analysis

The physical properties of 6-Fluorochromone derivatives, such as their photophysical characteristics, are of significant interest. They exhibit high fluorescence quantum yields and molar extinction coefficients, making them potential candidates for applications in live-cell imaging (Dyrager et al., 2009).

Chemical Properties Analysis

The chemical properties of 6-Fluorochromone derivatives are influenced by the fluorine atom, which affects their electron distribution and overall chemical behavior. Studies on the synthesis and reactions of compounds like N-methylbenzylammonium fluorochromate(VI) illustrate the selective and efficient oxidant capabilities of these fluorinated chromone derivatives, highlighting their utility in organic synthesis (Kassaee et al., 2004).

Aplicaciones Científicas De Investigación

Spectroscopy and Photophysics : 6-Fluorochromone vapors are used in studying the emission and excitation spectra of chromone and its related compounds, contributing to the understanding of their photophysical properties (Itoh, 2010).

Medical Imaging and Diagnostics :

- 18F-6-fluorodopamine is utilized in PET scanning to examine cardiac sympathetic innervation and function, aiding in understanding cardiovascular disorders (Goldstein et al., 1991).

- 6-[(18)F]fluorodopamine PET scanning is effective in detecting metastatic medullary thyroid cancer and its metastases, which can influence patient treatment strategies (Gourgiotis et al., 2003).

- 6-[18F]fluoromaltose is a novel tracer for imaging bacterial infection in vivo with high specificity, impacting the clinical management of patients with infections (Gowrishankar et al., 2014).

Pharmacology and Drug Development :

- 6-Fluorochromone derivatives exhibit promising anticancer activity against Ehrlich ascites carcinoma cells and mice, potentially acting as topoisomerase inhibitor agents (Ishar et al., 2006).

- 6-Fluorochromone has shown anti-rhinovirus activity, suggesting potential use in antiviral therapies (Conti et al., 2005).

Biological Research Applications :

- 6DMN, a related compound, serves as a valuable environment-sensitive fluorophore for monitoring protein-protein interactions, useful in biological research (Vázquez et al., 2005).

- BFBC, a derivative of 3-Hydroxychromone, is suitable for fluorescence microscopy, with high solvatochromism and ratiometric response, making it a prospective fluorophore for probe development in biological research (Kyriukha et al., 2018).

Chemical Analysis : Phanquinone, another derivative, is a useful fluorescent pre-chromatographic derivatization reagent for liquid chromatographic analyses of amino acid dosage forms, suitable for quality control in pharmaceutical applications (Gatti et al., 2002).

Environmental Science : 6:2 Fluorotelomer sulfonate, a related compound, is a concern in environmental science, as conventional wastewater treatment is not effective in removing it, highlighting the need for improved waste management strategies (Schultz et al., 2006).

Safety And Hazards

As with any chemical compound, safety precautions should be followed when handling 6-Fluorochromone. It is advisable to consult Material Safety Data Sheets (MSDS) for specific safety information. Common safety practices include wearing appropriate personal protective equipment (PPE), working in a well-ventilated area, and avoiding skin or eye contact .

Propiedades

IUPAC Name |

6-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIGSYZUTMYUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350992 | |

| Record name | 6-Fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorochromone | |

CAS RN |

105300-38-7 | |

| Record name | 6-Fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluorochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

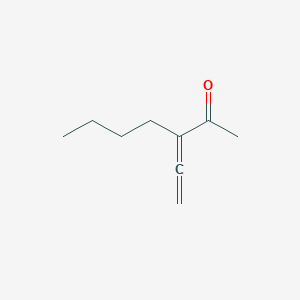

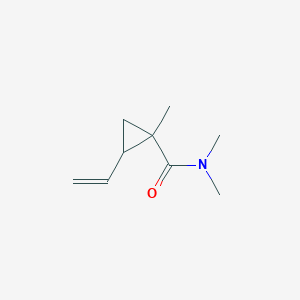

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)

![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)